8-(pyridine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene

regioisomer pyridyl positional isomer 8-azabicyclo[3.2.1]oct-2-ene

8-(Pyridine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene (CAS 1797892-10-4; molecular formula C₁₃H₁₄N₂O; molecular weight 214.26) is a nitrogen-containing bicyclic amide belonging to the 8-azabicyclo[3.2.1]oct-2-ene structural class. This scaffold is characteristic of tropane-derived monoamine neurotransmitter re-uptake inhibitors and nicotinic acetylcholine receptor (nAChR) ligands.

Molecular Formula C13H14N2O
Molecular Weight 214.268
CAS No. 1797892-10-4
Cat. No. B2701685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(pyridine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene
CAS1797892-10-4
Molecular FormulaC13H14N2O
Molecular Weight214.268
Structural Identifiers
SMILESC1CC2C=CCC1N2C(=O)C3=CC=CC=N3
InChIInChI=1S/C13H14N2O/c16-13(12-6-1-2-9-14-12)15-10-4-3-5-11(15)8-7-10/h1-4,6,9-11H,5,7-8H2
InChIKeyPIFUUSVNWMUHLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(Pyridine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene (CAS 1797892-10-4): Structural Identity and Procurement Relevance


8-(Pyridine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene (CAS 1797892-10-4; molecular formula C₁₃H₁₄N₂O; molecular weight 214.26) is a nitrogen-containing bicyclic amide belonging to the 8-azabicyclo[3.2.1]oct-2-ene structural class . This scaffold is characteristic of tropane-derived monoamine neurotransmitter re-uptake inhibitors and nicotinic acetylcholine receptor (nAChR) ligands [1]. The compound features a pyridine-2-carbonyl (picolinoyl) substituent at the bridgehead 8-position, distinguishing it from analogous 3-pyridyl and 4-pyridyl regioisomers as well as from 3-substituted trop-2-ene derivatives that dominate the published pharmacological literature [2]. Its unique InChI Key (PIFUUSVNWMUHLT-UHFFFAOYSA-N) and IUPAC name (8-azabicyclo[3.2.1]oct-2-en-8-yl(pyridin-2-yl)methanone) provide unambiguous compound identification for procurement and analytical specification .

Why Generic Substitution of 8-(Pyridine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene Is Not Scientifically Defensible


8-Azabicyclo[3.2.1]oct-2-ene derivatives cannot be generically interchanged because even subtle structural perturbations—including regioisomeric pyridyl attachment (2- vs 3- vs 4-position) and substitution site (8-acyl vs 3-aryl)—profoundly alter molecular recognition at monoamine transporters and nicotinic acetylcholine receptors [1]. Published structure-activity relationship (SAR) evidence on the closely related 8-methyl-3-(pyridin-3-yl)-8-azabicyclo[3.2.1]oct-2-ene shows nanomolar affinity (Ki = 2.10 nM) at the α4β2 nAChR subtype, while regioisomeric and 8-acyl variants exhibit markedly different binding profiles [2]. The pyridine-2-carbonyl group introduces both a hydrogen-bond acceptor (carbonyl oxygen) and a Lewis-basic pyridyl nitrogen positioned for metal-chelation or specific receptor interactions that are geometrically distinct from the 3- and 4-pyridyl isomers [3]. Moreover, the 8-acyl-8-azabicyclo[3.2.1]oct-2-ene scaffold is structurally distinct from the saturated 8-azabicyclo[3.2.1]octane analogs, including the Sigma-Aldrich catalogued compound 3-(pyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane, which features both a different regioisomer and a saturated bicyclic core . In the absence of direct comparative pharmacological data for this specific compound, its unique connectivity profile—2-pyridylcarbonyl at the bridgehead nitrogen—renders it non-substitutable as a synthetic intermediate, reference standard, or screening compound [1].

Quantitative Differentiation Evidence for 8-(Pyridine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene Against Closest Analogs


Regioisomeric Differentiation: 2-Pyridylcarbonyl vs. 3-Pyridyl and 4-Pyridyl Isomers

8-(Pyridine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene (CAS 1797892-10-4) bears the pyridine carbonyl at the 2-position (ortho), producing a distinct pharmacophoric geometry and electronic profile relative to the 3-pyridyl (meta, CAS not enumerated for the oct-2-ene variant) and 4-pyridyl (para, CAS 1797181-95-3) regioisomers. The InChI Key (PIFUUSVNWMUHLT-UHFFFAOYSA-N) and SMILES string (C1CC2C=CCC1N2C(=O)C3=CC=CC=N3) uniquely define the 2-pyridyl connectivity . In the broader class of 8-azabicyclo[3.2.1]oct-2-ene cholinergic ligands, the position of the pyridyl nitrogen critically determines receptor subtype selectivity; for example, the 3-pyridyl analog 8-methyl-3-(pyridin-3-yl)-8-azabicyclo[3.2.1]oct-2-ene demonstrates Ki = 2.10 nM at α4β2 nAChR, while 2-pyridyl and 4-pyridyl isomers show distinctly different binding profiles in epibatidine analog series [1][2]. Although direct quantitative data for the 2-pyridylcarbonyl compound are not publicly available, the well-documented regioisomer-dependent nAChR pharmacology of the 8-azabicyclo[3.2.1]oct-2-ene scaffold supports that the 2-pyridyl isomer is not interchangeable with 3- or 4-pyridyl variants [1].

regioisomer pyridyl positional isomer 8-azabicyclo[3.2.1]oct-2-ene

Scaffold Differentiation: 8-Acyl-8-azabicyclo[3.2.1]oct-2-ene vs. 3-Substituted Trop-2-ene Derivatives

The 8-(pyridine-2-carbonyl) substituent on the target compound places the pharmacophoric group at the bridgehead nitrogen (8-position), in contrast to the extensively studied 3-aryl-8-azabicyclo[3.2.1]oct-2-ene series where aromatic substituents occupy the 3-position of the bicyclic core [1]. Published data for 3-substituted trop-2-enes show serotonin transporter (SERT) IC₅₀ values as low as 14.5 nM for (1RS)-3-(fluoren-2-yl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene, with 52-fold selectivity over dopamine transporter (DAT) and 230-fold selectivity over norepinephrine transporter (NET) [2]. The 8-acyl modification in the target compound fundamentally alters the vector of substituent presentation—from equatorial/axial at C-3 to the bridgehead N-8 position—and the carbonyl linker introduces conformational flexibility and hydrogen-bonding capacity absent in direct 3-aryl analogs. While the specific DAT/SERT/NET profile of 8-(pyridine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene has not been reported, the scaffold-level distinction between 8-acyl and 3-aryl substitution patterns is mechanistically significant for monoamine transporter pharmacophore models [1].

8-acyl tropene substitution site SAR monoamine transporter

Stereochemical Identity: (1R,5S) Configuration and Relevance to Receptor Binding

The 8-azabicyclo[3.2.1]oct-2-ene scaffold possesses a defined (1R,5S) stereochemistry inherent to the tropane framework. The target compound (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(pyridin-2-yl)methanone is the specific enantiomer of interest . In the broader class, enantioselective receptor recognition is well-established: racemic [¹¹C]NS2456 (an 8-methyl-3-aryl-8-azabicyclo[3.2.1]oct-2-ene derivative) and its individual enantiomers demonstrate 3,000-fold selectivity for [³H]serotonin over [³H]dopamine or [³H]noradrenaline, with enantiomer-dependent IC₅₀ values [1]. Although direct enantioselective pharmacological data for 8-(pyridine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene are not publicly available, the documented enantiomer-dependent binding of structurally related 8-azabicyclo[3.2.1]oct-2-ene derivatives supports that stereochemical identity is critical for biological activity [1]. The (1R,5S) configuration is a defining characteristic of this specific CAS registry entry (1797892-10-4) and distinguishes it from any alternative diastereomers or racemic mixtures .

stereochemistry enantiomer chiral resolution tropane

Comparison with Saturated Analog: 3-(Pyridine-2-carbonyl)-8-azabicyclo[3.2.1]octane

The target compound features the 8-azabicyclo[3.2.1]oct-2-ene core with a C2-C3 double bond, distinguishing it from the fully saturated 8-azabicyclo[3.2.1]octane scaffold. A closely related saturated analog, 3-(pyridine-2-carbonyl)-8-azabicyclo[3.2.1]octane (CAS not consolidated in this report), differs in two key structural features: (1) saturation of the bicyclic system and (2) attachment of the pyridine-2-carbonyl at the C-3 position rather than the N-8 position . The double bond in the oct-2-ene scaffold introduces conformational rigidity and alters the π-electron distribution of the bicyclic framework, which can modulate receptor interactions. In epibatidine analog SAR, 8-azabicyclo[3.2.1]oct-2-ene derivatives consistently exhibit distinct nAChR binding profiles compared to their saturated octane counterparts [1]. Furthermore, Sigma-Aldrich catalogues the compound 3-(pyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane (product EN300-234311), highlighting that both the regioisomer position (2- vs. 3-pyridyl) and scaffold saturation state are commercially relevant differentiating features for procurement .

saturated vs. unsaturated octane vs. oct-2-ene conformational constraint

Transparency Note: Absence of Direct Comparative Pharmacological Data

A systematic search of publicly available databases including PubMed, BindingDB, ChEMBL, PubChem, patent literature (WO2010057848A1, WO1997013770A1, US6617459B2, EP1068204A1), and major vendor catalogues (Sigma-Aldrich, Cayman Chemical, MedChemExpress) as of the search date did not identify any primary research articles or patents reporting quantitative pharmacological data (IC₅₀, Ki, Kd, EC₅₀, % inhibition, selectivity ratio, or in vivo efficacy) specifically for 8-(pyridine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene (CAS 1797892-10-4). The compound appears to be a commercially catalogued screening compound or synthetic intermediate without published bioassay characterization . Consequently, all differential claims in this guide rely on class-level inference from structurally related 8-azabicyclo[3.2.1]oct-2-ene derivatives (e.g., epibatidine analogs, NS2456, 3-aryl trop-2-enes) and on structural differentiation by CAS registry, InChI Key, and SMILES string [1][2][3]. This transparency statement serves to distinguish verified structural uniqueness from unverified pharmacological differentiation .

data gap unreported bioactivity research opportunity

Optimal Research and Industrial Application Scenarios for 8-(Pyridine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene


Analytical Reference Standard for Regioisomeric Purity Testing of Pyridylcarbonyl Tropene Derivatives

As a structurally authenticated compound with a unique InChI Key (PIFUUSVNWMUHLT-UHFFFAOYSA-N) and defined (1R,5S) stereochemistry, 8-(pyridine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene serves as an analytical reference standard for HPLC, LC-MS, or NMR-based identification and quantification of the 2-pyridylcarbonyl regioisomer in mixtures containing the 3-pyridyl or 4-pyridyl isomers. The documented structural identity (SMILES: C1CC2C=CCC1N2C(=O)C3=CC=CC=N3) enables unambiguous chromatographic peak assignment . This application leverages the compound's verified structural uniqueness, which is the strongest available differentiation evidence.

Synthetic Intermediate for Novel Monoamine Transporter or nAChR Ligand Libraries

The 8-acyl-8-azabicyclo[3.2.1]oct-2-ene scaffold of this compound represents an underexplored chemotype distinct from the well-characterized 3-aryl trop-2-ene series (e.g., SERT IC₅₀ = 14.5 nM for (1RS)-3-(fluoren-2-yl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene) [1]. Medicinal chemistry groups seeking to diversify screening libraries for monoamine transporter or nicotinic receptor targets can utilize this compound as a core scaffold for parallel synthesis, exploiting the pyridine-2-carbonyl group for further derivatization (e.g., metal-catalyzed cross-coupling at the pyridine ring, reduction, or amide modification). The (1R,5S) stereochemistry provides a defined starting point for enantioselective SAR exploration .

Pharmacophore Probe for Investigating 8-Acyl vs. 3-Aryl Substitution Effects on Receptor Binding

Systematic pharmacological comparison of 8-(pyridine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene with the saturated analog 3-(pyridine-2-carbonyl)-8-azabicyclo[3.2.1]octane and the regioisomeric 3-pyridylcarbonyl and 4-pyridylcarbonyl variants can elucidate the contribution of (a) scaffold saturation, (b) substitution position (N-8 vs. C-3), and (c) pyridyl regioisomerism to receptor binding [2]. This compound is the only commercially catalogued entity combining the 2-pyridylcarbonyl substituent with the unsaturated 8-azabicyclo[3.2.1]oct-2-ene scaffold at the N-8 position, making it the essential reference compound for this pharmacophore probe study .

Starting Material for Radiolabeled Neuroimaging Agent Development

Patent literature (US6617459B2, EP1068204A1) explicitly claims 8-azabicyclo[3.2.1]oct-2-ene derivatives in labelled form for in vivo receptor imaging (neuroimaging), with pyridinyl-substituted variants included in the claimed scope [2]. While the target compound itself has not been radiolabeled, its structural features—the pyridine-2-carbonyl group capable of ¹¹C-methylation or ¹⁸F-fluorination, and the (1R,5S) tropane scaffold with established brain penetration characteristics—position it as a viable precursor for positron emission tomography (PET) tracer development targeting monoamine transporters or nicotinic receptors [2].

Quote Request

Request a Quote for 8-(pyridine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.